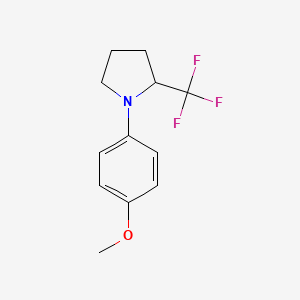

1-(4-Methoxyphenyl)-2-(trifluoromethyl)pyrrolidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14F3NO |

|---|---|

Molecular Weight |

245.24 g/mol |

IUPAC Name |

1-(4-methoxyphenyl)-2-(trifluoromethyl)pyrrolidine |

InChI |

InChI=1S/C12H14F3NO/c1-17-10-6-4-9(5-7-10)16-8-2-3-11(16)12(13,14)15/h4-7,11H,2-3,8H2,1H3 |

InChI Key |

FVSOORTVBREIMR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCCC2C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution and Reductive Amination Approach

One common approach starts with pyrrolidine or a substituted pyrrolidine derivative, which is reacted with 4-methoxyphenyl-containing electrophiles or isocyanates to introduce the 4-methoxyphenyl group at the nitrogen. The trifluoromethyl group is introduced via organometallic reagents or trifluoromethylation reagents.

- Pyrrolidine (1.1 mmol) is dissolved in dichloromethane (15 mL).

- 4-Methoxyphenyl isocyanate (1 mmol) is added at 0 °C.

- The mixture is stirred for 10 minutes at room temperature.

- Solvent is evaporated under reduced pressure.

- The crude product is purified by flash chromatography to yield the N-(4-methoxyphenyl)pyrrolidine intermediate.

Subsequently, the trifluoromethyl group can be introduced by reaction with trifluoromethyl-containing reagents or via Grignard reagents bearing trifluoromethyl substituents, followed by reduction steps to complete the pyrrolidine ring functionalization.

Organometallic Addition to Aryl Nitriles

Another method involves the reaction of aryl nitriles with trifluoromethyl-containing Grignard reagents:

- Aryl nitrile (1 mmol) and trifluoromethyl Grignard reagent (1.2 mmol) are stirred in dry tetrahydrofuran (THF) at 70 °C for 2–8 hours.

- The reaction is quenched with dry methanol at 0 °C.

- Sodium borohydride is added slowly, and the mixture is heated at 60 °C until the imine intermediate disappears (monitored by TLC).

- The product is purified by flash chromatography.

This method allows the introduction of the trifluoromethyl group adjacent to the nitrogen in the pyrrolidine ring, facilitating the synthesis of 2-(trifluoromethyl)pyrrolidine derivatives.

Catalytic Asymmetric Synthesis

For enantioselective synthesis, catalytic asymmetric methods have been reported:

- Use of chiral catalysts to induce stereoselectivity in the formation of pyrrolidine rings bearing trifluoromethyl groups.

- Reactions typically involve the addition of trifluoromethylated reagents to imines or related intermediates.

- Purification and characterization confirm high enantiomeric excess and yield.

Though specific to related pyrrolidine derivatives, these methods provide a framework for preparing this compound with stereochemical control.

Alternative Cyclization and Functionalization Routes

Other synthetic routes include:

- Cyclocondensation reactions starting from trifluoromethylated precursors and amines.

- Use of trifluoromethylated acetoacetates and polyphosphoric acid for ring formation.

- Subsequent chlorination and amination steps to introduce the 4-methoxyphenyl group and finalize the pyrrolidine structure.

These methods are more common in related trifluoromethylated heterocycles but can be adapted for pyrrolidine derivatives.

Data Table Summarizing Key Preparation Methods

Research Findings and Analysis

- The nucleophilic substitution method is straightforward and provides high yields with relatively mild conditions, making it suitable for scale-up.

- Organometallic addition allows precise introduction of the trifluoromethyl group but requires careful control of reaction temperature and moisture exclusion.

- Catalytic asymmetric synthesis offers the advantage of stereochemical control, which is critical for biological activity in pharmaceutical applications.

- Cyclocondensation methods, while less direct, provide access to a broader range of trifluoromethylated heterocycles and can be modified for pyrrolidine derivatives.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-2-(trifluoromethyl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The methoxy and trifluoromethyl groups can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

1-(4-Methoxyphenyl)-2-(trifluoromethyl)pyrrolidine has a molecular formula of C12H12F3N and a molecular weight of 245.24 g/mol. The presence of the methoxy group (–OCH₃) provides electron-donating properties, while the trifluoromethyl group (–CF₃) exerts electron-withdrawing effects. This combination significantly influences the compound's reactivity and biological activity.

Biological Applications

1. Drug Discovery

The compound has been investigated for its potential biological activities, particularly its interaction with various receptors and enzymes. Studies indicate that it may modulate the activity of specific biomolecular targets, which is crucial for developing new therapeutic agents.

- Binding Affinity Studies : Research has focused on the binding affinities of this compound to receptors involved in various physiological processes. For example, it may interact with G-protein coupled receptors (GPCRs) that are critical in drug design.

- Cytotoxicity : In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines, indicating its potential as an anticancer agent .

2. Enzyme Inhibition

The compound's ability to inhibit specific enzymes enhances its therapeutic potential. For instance, it has been shown to inhibit enzymes involved in metabolic pathways, which could be beneficial for treating metabolic disorders such as diabetes .

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound against several cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, with IC50 values lower than those of many standard chemotherapeutics. This suggests its potential as a lead compound for further development in cancer therapy .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition capabilities of this compound. It was found to effectively inhibit certain metabolic enzymes, which could lead to new treatments for metabolic syndrome and related disorders . The study emphasized the importance of structural modifications to enhance potency and selectivity.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2-(trifluoromethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-(4-Methoxyphenyl)-2-(trifluoromethyl)pyrrolidine, highlighting differences in substituents, synthesis routes, and applications:

Structural and Functional Analysis

- Substituent Position : The position of the trifluoromethyl group (e.g., para vs. meta on phenyl) significantly impacts molecular interactions. For instance, 2-(3-Trifluoromethylphenyl)pyrrolidine (meta-CF₃) may exhibit weaker binding to enzymes compared to the para-substituted target compound due to steric hindrance .

- Functional Groups : The presence of a sulfonyl group (in compound 19a) increases electrophilicity, making it suitable for nucleophilic substitution reactions in catalysis . In contrast, the hydrochloride salt in 2-(4-Methoxyphenyl)pyrrolidine enhances bioavailability for pharmaceutical use .

- Biological Activity: While 1-[1-Oxo-9(3,4-methylenedioxyphenyl)-nonatrienyl]-pyrrolidine shows MAO-A inhibition (relevant to depression treatment), the target compound’s biological profile remains underexplored, necessitating further studies .

Physicochemical Properties

- Lipophilicity: The 4-methoxyphenyl and -CF₃ groups in the target compound increase logP values compared to non-fluorinated analogs, improving membrane permeability.

- Solubility : Hydrochloride derivatives (e.g., 2-(4-Methoxyphenyl)pyrrolidine HCl) exhibit higher aqueous solubility (>50 mg/mL) than neutral pyrrolidines, critical for drug formulation .

- Thermal Stability : Trifluoromethyl groups enhance thermal stability, as seen in compound 19a, which remains stable up to 150°C during synthesis .

Biological Activity

1-(4-Methoxyphenyl)-2-(trifluoromethyl)pyrrolidine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including binding affinities, cytotoxic effects, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a methoxyphenyl group and a trifluoromethyl group . Its molecular formula is with a molecular weight of 245.24 g/mol . The combination of electron-donating and electron-withdrawing groups influences its chemical reactivity and biological interactions significantly.

Binding Affinities

Research indicates that this compound interacts with various biomolecular targets, which is crucial for understanding its mechanism of action. Binding studies reveal its affinity for several receptors and enzymes, which can be summarized in the following table:

| Target | Binding Affinity (IC50) | Mechanism of Action |

|---|---|---|

| GRP40 (Gastric Inhibitory Polypeptide) | 0.11 µM | Agonist activity |

| CK1 (Casein Kinase 1) | 0.011 - 0.056 µM | Inhibition of kinase activity |

| RORγt (Retinoic Acid-Related Orphan Receptor) | 12 nM | Antagonist activity |

These interactions suggest that the compound may have applications in treating conditions like diabetes and cancer through modulation of these targets.

Cytotoxicity Studies

Cytotoxic assays conducted on various cancer cell lines have shown promising results. For instance, studies on MDA-MB-231 (breast cancer) and CAPAN-1 (pancreatic cancer) cell lines indicate that derivatives of this compound exhibit significant cytotoxic effects:

- MDA-MB-231 Cell Line : Compounds derived from the pyrrolidine scaffold demonstrated IC50 values as low as 19 µM , indicating effective inhibition of cell proliferation.

- CAPAN-1 Cell Line : Similar trends were observed, with some derivatives showing enhanced selectivity towards cancerous cells compared to normal cells.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound has been shown to impair cell adhesion, migration, and invasion in cancer models.

- Induction of Apoptosis : Annexin V staining assays suggest that certain derivatives induce apoptosis in cancer cells, contributing to their cytotoxic effects.

- Modulation of Signaling Pathways : The compound appears to affect key signaling pathways such as ERK phosphorylation and NF-κB signaling, which are critical in cancer progression.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

- A study published in Nature demonstrated that modifications to the pyrrolidine scaffold could enhance selectivity for GRP40, suggesting its utility in diabetes management by regulating insulin secretion.

- Another investigation focused on the compound's role as an antagonist for RORγt, indicating its potential in treating autoimmune diseases by modulating immune responses.

Q & A

Basic: What are the key considerations for optimizing the synthesis of 1-(4-Methoxyphenyl)-2-(trifluoromethyl)pyrrolidine?

Methodological Answer:

Synthesis optimization should focus on reaction conditions (solvent, temperature, catalysts) and purification techniques. For pyrrolidine derivatives, cyclization reactions using amines and ketones or aldehydes under acidic/basic conditions are common. Evidence from analogous compounds suggests using catalysts like trifluoroacetic acid or Pd-based systems to enhance regioselectivity . Monitor reaction progress via TLC or HPLC. Post-synthesis, employ column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (e.g., ethanol/water mixtures) to achieve >95% purity. Validate intermediates via H/C NMR and mass spectrometry .

Basic: How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in structural characterization?

Methodological Answer:

SC-XRD provides definitive bond lengths, angles, and stereochemical configurations. For example, in related pyrrolidine-dione derivatives, SC-XRD confirmed the planarity of the methoxyphenyl ring and the puckered pyrrolidine ring (mean C–C bond deviation: 0.002 Å) . Key steps:

- Crystallization : Use slow evaporation (e.g., DCM/hexane) to grow diffraction-quality crystals.

- Data Collection : At 296 K with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Apply SHELX software; target R-factor <0.05 for high confidence .

Advanced: How can researchers address stereochemical inconsistencies in pyrrolidine derivatives during synthesis?

Methodological Answer:

Stereochemical mismatches (e.g., unexpected diastereomers) arise from competing reaction pathways. Mitigation strategies:

- Chiral Catalysts : Use enantioselective catalysts (e.g., Jacobsen’s catalyst) to control stereocenters .

- Chromatographic Separation : Employ chiral HPLC columns (e.g., Chiralpak IA) with n-hexane/isopropanol mobile phases.

- Dynamic NMR : Monitor conformational equilibria at low temperatures (<−40°C) to identify transient stereoisomers .

Advanced: How should contradictory data between NMR and X-ray crystallography be resolved?

Methodological Answer:

Contradictions (e.g., NMR suggesting flexibility vs. X-ray showing rigidity) require multi-technique validation:

- Variable-Temperature NMR : Assess dynamic behavior (e.g., coalescence of signals at elevated temperatures).

- DFT Calculations : Compare experimental X-ray geometries with optimized structures (RMSD <0.1 Å validates accuracy) .

- Supplementary Techniques : Use IR spectroscopy to confirm hydrogen bonding patterns or mass spectrometry to rule out impurities .

Advanced: What computational methods predict the reactivity of the trifluoromethyl group in pyrrolidine derivatives?

Methodological Answer:

- DFT Studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the trifluoromethyl group exhibits strong electron-withdrawing effects, directing electrophilic attacks to the para position of the methoxyphenyl ring .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to predict reaction pathways.

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to rationalize bioactivity .

Advanced: What experimental protocols assess thermal stability and decomposition pathways?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Measure weight loss under N₂ (10°C/min). For pyrrolidine derivatives, decomposition typically initiates at >200°C, correlating with methoxyphenyl ring cleavage .

- DSC : Identify phase transitions (e.g., melting points) and exothermic decomposition peaks.

- GC-MS : Analyze volatile decomposition products (e.g., fluorobenzene derivatives) .

Advanced: How can researchers mitigate hazards during handling of fluorinated pyrrolidine derivatives?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of toxic fumes (e.g., HF release during decomposition) .

- Emergency Protocols : For spills, neutralize acids/bases first, then absorb with inert materials (e.g., vermiculite) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.